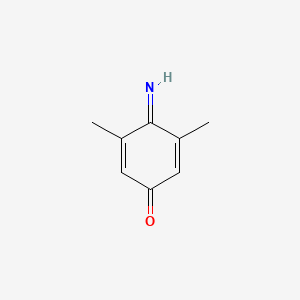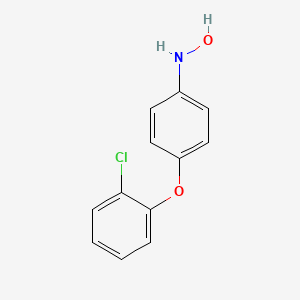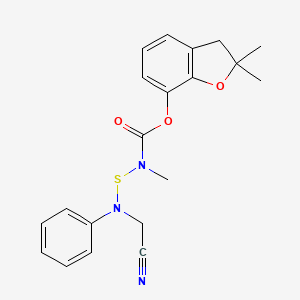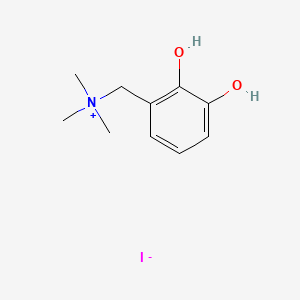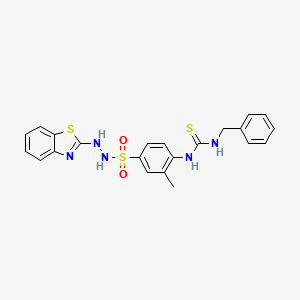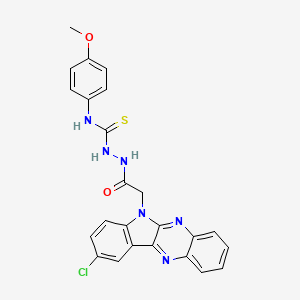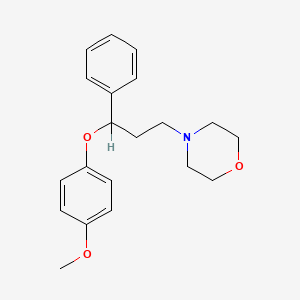
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine is an organic compound with the molecular formula C20H25NO3 It is a morpholine derivative, characterized by the presence of a methoxyphenoxy group and a phenylpropyl group attached to the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenol with epichlorohydrin to form 4-(3-chloro-2-hydroxypropoxy)anisole. This intermediate is then reacted with phenylmagnesium bromide to yield 4-(3-(4-methoxyphenoxy)-3-phenylpropyl)chloride. Finally, the chloride is treated with morpholine to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The phenylpropyl group can be reduced to form a cyclohexyl derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the phenylpropyl group results in a cyclohexyl derivative .
Applications De Recherche Scientifique
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenoxy group may facilitate binding to certain receptors, while the phenylpropyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This compound may modulate signaling pathways by acting as an agonist or antagonist at specific receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(4-Methoxyphenoxy)propyl)morpholine: Lacks the phenyl group, resulting in different chemical properties and biological activities.
4-(3-(4-Hydroxyphenoxy)-3-phenylpropyl)morpholine: Contains a hydroxy group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
Uniqueness
4-(3-(4-Methoxyphenoxy)-3-phenylpropyl)morpholine is unique due to the presence of both a methoxyphenoxy group and a phenylpropyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Numéro CAS |
157846-74-7 |
|---|---|
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-[3-(4-methoxyphenoxy)-3-phenylpropyl]morpholine |
InChI |
InChI=1S/C20H25NO3/c1-22-18-7-9-19(10-8-18)24-20(17-5-3-2-4-6-17)11-12-21-13-15-23-16-14-21/h2-10,20H,11-16H2,1H3 |
Clé InChI |
QPNQBXFIPUJHSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(CCN2CCOCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



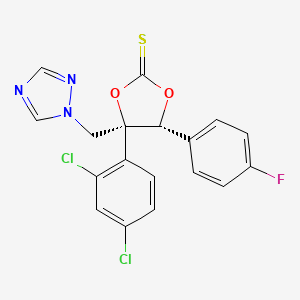
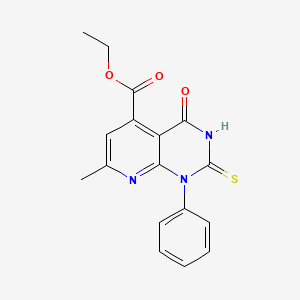

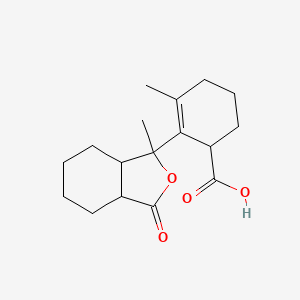

![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
